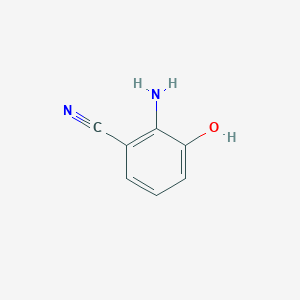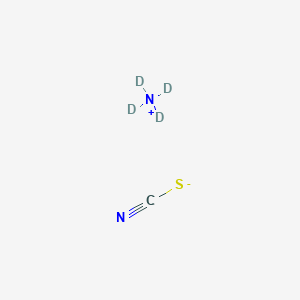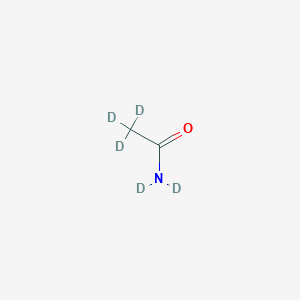
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromo and a chlorobenzyl group in the compound suggests potential reactivity in cross-coupling reactions, which are commonly facilitated by boronic acids due to their ability to form stable boronate complexes under reaction conditions.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, where a series of aryl boronic acids underwent halodeboronation to yield aryl bromides and chlorides in good to excellent yields . Similarly, the synthesis of ω-(4-bromophenyl)alkanoic acids involved hydroboration followed by cross-coupling reactions with boronates . These methods could potentially be applied to synthesize the compound , although the specific synthesis route for 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is not detailed in the provided papers.
Molecular Structure Analysis
Boronic acids are known for their trivalent boron-containing structure with one alkyl substituent and two hydroxyl groups. The study of 3-bromophenylboronic acid included experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, alongside computational methods like density functional theory (DFT) to analyze the molecular structure . These techniques could be used to analyze the molecular structure of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, providing insights into its vibrational modes, electronic transitions, and chemical shifts.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The synthesis of unsymmetrical biphenyls and m-terphenyls via Pd0-catalyzed cross-coupling of aryl boronic acids with aryl bromides is an example of such reactivity . Additionally, the dehydrative amidation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid illustrates the role of boronic acids in facilitating bond formation between carboxylic acids and amines . These reactions highlight the potential chemical reactivity of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in forming new C-C and C-N bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the electronic absorption spectra and optical stability of a bromo-substituted boron(III) compound were investigated, indicating the impact of halogen substituents on these properties . Although the specific physical and chemical properties of 3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid are not provided, similar analytical techniques could be employed to determine its properties, such as solubility, melting point, and stability.
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis :Boronic acids, including derivatives like amino-3-fluorophenyl boronic acid, are critical in synthesizing biologically active compounds and pharmaceutical agents. They are extensively used in synthetic chemistry, including Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and more. For instance, amino-3-fluorophenyl boronic acid was synthesized and analyzed for its crystal structure, highlighting the importance of boronic acids in constructing materials like glucose-sensing materials operating at physiological pH (Das et al., 2003).
Optical Modulation and Saccharide Recognition :Phenyl boronic acids (PBA) serve as essential binding ligands and are used for saccharide recognition. They can also anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This dual function has been demonstrated in a study where phenyl boronic acids were conjugated to polymers for the aqueous dispersion of single-walled carbon nanotubes, indicating potential applications in biosensing and materials science (Mu et al., 2012).
Use in Organic Synthesis and Chemical Reactions :Boronic acids are instrumental in various chemical reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone in organic synthesis, where boronic acids react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This methodology is widely used for synthesizing complex molecules, pharmaceuticals, and natural products (Schulz et al., 2015).
Applications in Material Science :Boronic acids are used to modify materials for specific applications. For example, 4-halophenylboronic acids have been studied for their crystal structures, demonstrating their role in crystal packing and the formation of multidimensional structures, which could have implications in material science and nanotechnology (Shimpi et al., 2007).
Propriétés
IUPAC Name |
[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXXELCTOFTRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584588 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849052-23-9 |
Source


|
| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














